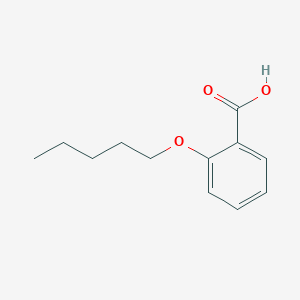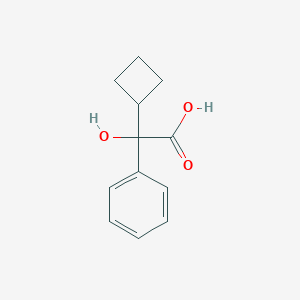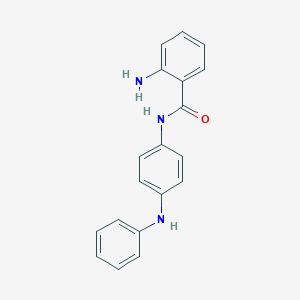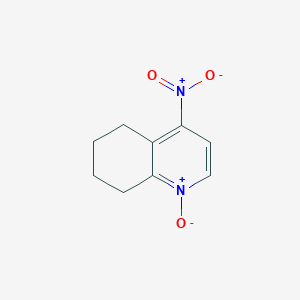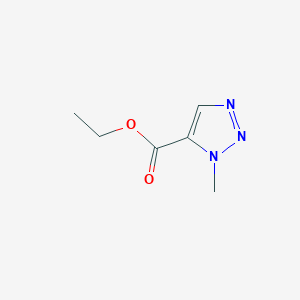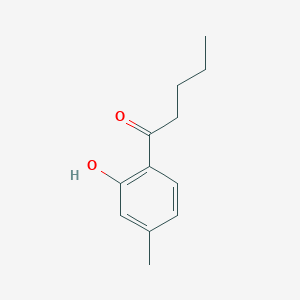
2-(Cbz-氨基)乙醛二甲基缩醛
概述
描述
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its benzyl group attached to a 2,2-dimethoxyethylcarbamate moiety.
科学研究应用
2-(Cbz-amino)acetaldehyde Dimethyl Acetal has a wide range of applications in scientific research:
作用机制
Target of Action
It is used for deacetylation in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate .
Mode of Action
It is known to participate in reactions involving deacetylation .
Biochemical Pathways
The compound is involved in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate . These are key intermediates in glycolysis and other metabolic pathways.
Action Environment
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation .
生化分析
Biochemical Properties
It is known that benzyl carbamates, a class of compounds to which Benzyl (2,2-dimethoxyethyl)carbamate belongs, can participate in various biochemical reactions . They are often used as protected forms of ammonia in the synthesis of primary amines
Molecular Mechanism
It is known that benzyl carbamates can undergo nucleophilic substitution reactions at the benzylic position
准备方法
Synthetic Routes and Reaction Conditions
2-(Cbz-amino)acetaldehyde Dimethyl Acetal can be synthesized through the reaction of benzyl chloroformate with 2,2-dimethoxyethylamine . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of benzyl (2,2-dimethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(Cbz-amino)acetaldehyde Dimethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted benzyl compounds .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2,2-dimethoxyethyl group.
2,2-Dimethoxyethylamine: Contains the 2,2-dimethoxyethyl group but lacks the carbamate moiety.
Benzyl chloroformate: Used as a reagent in the synthesis of benzyl (2,2-dimethoxyethyl)carbamate.
Uniqueness
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is unique due to its combination of a benzyl group and a 2,2-dimethoxyethylcarbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVZHZJVANCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
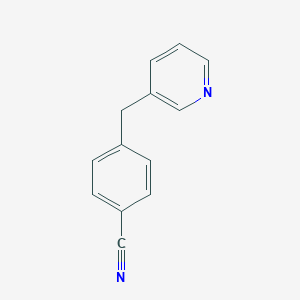
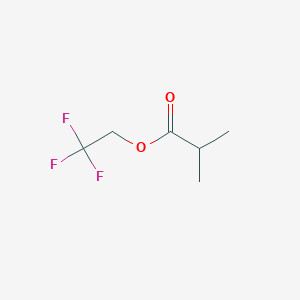
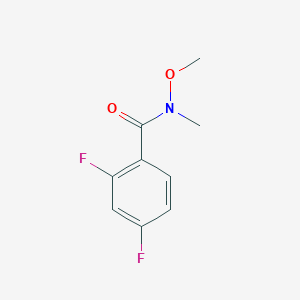


![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)
